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Compound of Interest

Compound Name: Methyl 2-octynoate

Cat. No.: B148828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of Methyl 2-octynoate,

a valuable intermediate in organic synthesis, particularly in the fields of flavor, fragrance, and

pharmaceuticals. Two primary synthesis routes are outlined: a two-step synthesis commencing

with 1-heptyne and the direct esterification of 2-octynoic acid.
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Property Value

Molecular Formula C₉H₁₄O₂

Molecular Weight 154.21 g/mol

Appearance Clear, colorless to pale yellow liquid[1]

Boiling Point 217-220 °C[1]

Density 0.922 g/mL at 25 °C[1]

Refractive Index (n²⁰/D) 1.446 - 1.449[1]

¹H NMR (CDCl₃, ppm)

δ 3.76 (s, 3H), 2.34 (t, J=7.1 Hz, 2H), 1.59

(quint, J=7.2 Hz, 2H), 1.39-1.34 (m, 4H), 0.91 (t,

J=7.0 Hz, 3H)[2]

¹³C NMR (CDCl₃, ppm)
δ 154.5, 91.5, 72.5, 52.5, 30.8, 27.8, 22.1, 18.8,

13.9

IR (neat, cm⁻¹)
2957, 2934, 2862, 2237 (C≡C), 1716 (C=O),

1436, 1259, 1080

Experimental Protocols
Two effective methods for the synthesis of Methyl 2-octynoate are presented below.

Method 1: Two-Step Synthesis from 1-Heptyne
This protocol involves the carboxylation of 1-heptyne via a Grignard reagent, followed by

Fischer esterification.

Part A: Synthesis of 2-Octynoic Acid

Materials:

1-Heptyne (96.18 g/mol )

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

Dry Carbon Dioxide (Solid, Dry Ice)
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Anhydrous Diethyl Ether

Sulfuric Acid (6 M)

Sodium Chloride (Saturated Solution)

Anhydrous Magnesium Sulfate

Procedure:

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere,

add 1-heptyne (1.0 eq). Cool the flask to 0 °C in an ice bath.

Slowly add ethylmagnesium bromide (1.1 eq) dropwise via the dropping funnel, maintaining

the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1 hour.

Carboxylation: Crush dry ice into a fine powder and rapidly add it to the Grignard reagent

solution with vigorous stirring. A thick precipitate will form.

Continue stirring until the mixture returns to room temperature and the excess dry ice has

sublimated.

Work-up: Carefully quench the reaction by slowly adding 6 M sulfuric acid until the solution is

acidic (pH ~2).

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the

aqueous layer twice with diethyl ether.

Combine the organic extracts and wash with a saturated sodium chloride solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude 2-octynoic acid.

Part B: Esterification of 2-Octynoic Acid
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Materials:

2-Octynoic Acid (from Part A)

Anhydrous Methanol

Concentrated Sulfuric Acid

Sodium Bicarbonate (Saturated Solution)

Sodium Chloride (Saturated Solution)

Anhydrous Sodium Sulfate

Dichloromethane

Procedure:

Reaction Setup: In a round-bottomed flask, dissolve the crude 2-octynoic acid (1.0 eq) in an

excess of anhydrous methanol (e.g., 10-20 eq).

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the

solution while stirring.

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, remove the excess methanol under reduced

pressure.

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until

effervescence ceases), and finally with a saturated sodium chloride solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary

evaporation.
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Purification: Purify the crude product by vacuum distillation to obtain pure Methyl 2-
octynoate.

Method 2: Direct Esterification of 2-Octynoic Acid
This method is a more direct approach, assuming the availability of 2-octynoic acid.

Materials:

2-Octynoic Acid

Anhydrous Methanol

Concentrated Sulfuric Acid

Sodium Bicarbonate (Saturated Solution)

Sodium Chloride (Saturated Solution)

Anhydrous Sodium Sulfate

Diethyl Ether

Procedure:

Reaction Setup: Combine 2-octynoic acid (1.0 eq), an excess of anhydrous methanol (10-20

eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) in a round-bottomed

flask equipped with a magnetic stirrer and a reflux condenser.

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

Work-up: Allow the reaction to cool to room temperature and remove the excess methanol

using a rotary evaporator.

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

Wash the ethereal solution with water, followed by a saturated solution of sodium

bicarbonate to neutralize the acid catalyst, and then with a saturated sodium chloride

solution.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification: The crude Methyl 2-octynoate can be purified by vacuum distillation to yield the

final product.

Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis protocols.

Part A: Synthesis of 2-Octynoic Acid Part B: Esterification

1-Heptyne Grignard Reagent Formation
(EtMgBr, Et2O, 0°C -> RT)

Carboxylation
(Dry Ice)

Acidic Work-up
(6M H2SO4)

Extraction
(Et2O) Drying & Concentration 2-Octynoic Acid Fischer Esterification

(MeOH, H2SO4, Reflux)
Aqueous Work-up

(NaHCO3)
Extraction

(DCM or Et2O) Drying & Concentration Vacuum Distillation Methyl 2-octynoate

2-Octynoic Acid Direct Fischer Esterification
(MeOH, H2SO4, Reflux)

Aqueous Work-up
(NaHCO3)

Extraction
(Et2O) Drying & Concentration Vacuum Distillation Methyl 2-octynoate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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